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molecular formula C13H18ClN3O3Si B1462752 6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 869335-22-8

6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1462752
M. Wt: 327.84 g/mol
InChI Key: RNOMBRWJOMMWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723347B2

Procedure details

At 0° C. and under an atmosphere of argon, 1.34 g (28.3 mmol) of sodium hydride (60% in mineral oil) are added in small portions to a solution of 5.6 g (28.3 mmol) of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine in dimethylformamide (50 ml), and the suspension is stirred at RT for 30 minutes. The mixture is once more cooled to 0° C., 5.3 ml (29.8 mmol of 2-(trimethylsilyl)ethoxymethyl chloride are added dropwise and the mixture is allowed to stir at room temperature for 2 h. The suspension is poured into ice-water (250 ml) and stirred until the mixture has reached RT. The mixture is then extracted with ethyl acetate (three times 50 ml) and the organic phase is washed with saturated sodium chloride solution. The solution is dried over magnesium sulfate and concentrated. The residue is purified by column chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 6:1).
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
29.8 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[N:9]=[C:8]2[NH:10][CH:11]=[CH:12][C:7]2=[C:6]([N+:13]([O-:15])=[O:14])[CH:5]=1.[CH3:16][Si:17]([CH3:24])([CH3:23])[CH2:18][CH2:19][O:20][CH2:21]Cl>CN(C)C=O>[Cl:3][C:4]1[N:9]=[C:8]2[N:10]([CH2:21][O:20][CH2:19][CH2:18][Si:17]([CH3:24])([CH3:23])[CH3:16])[CH:11]=[CH:12][C:7]2=[C:6]([N+:13]([O-:15])=[O:14])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5.6 g
Type
reactant
Smiles
ClC1=CC(=C2C(=N1)NC=C2)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
29.8 mmol
Type
reactant
Smiles
C[Si](CCOCCl)(C)C
Step Three
Name
ice water
Quantity
250 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension is stirred at RT for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is once more cooled to 0° C.
STIRRING
Type
STIRRING
Details
to stir at room temperature for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred until the mixture
CUSTOM
Type
CUSTOM
Details
has reached RT
EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted with ethyl acetate (three times 50 ml)
WASH
Type
WASH
Details
the organic phase is washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 6:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=CC(=C2C(=N1)N(C=C2)COCC[Si](C)(C)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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